molecular formula C11H6F2O2S B7815896 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)-

2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)-

Cat. No.: B7815896
M. Wt: 240.23 g/mol
InChI Key: BZMIRENONUYABD-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid derivatives are heterocyclic compounds with a thiophene ring (a five-membered aromatic ring containing sulfur) and a carboxylic acid group at the 2-position. The compound 5-(2,4-difluorophenyl)-2-thiophenecarboxylic acid features a 2,4-difluorophenyl substituent at the 5-position of the thiophene ring.

Properties

IUPAC Name

5-(2,4-difluorophenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O2S/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMIRENONUYABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the Vilsmeier-Haack reaction, where a formyl group is first introduced and then oxidized to a carboxylic acid.

    Attachment of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be attached through a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid derivative of the 2,4-difluorophenyl group with a halogenated thiophene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and efficient catalytic systems for the Suzuki coupling to ensure high yields and purity.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed for reduction reactions.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-thiophenecarboxylic acid derivatives often involves various chemical reactions, including halogenation and coupling reactions. For instance, the preparation of halogenated thiophene derivatives has been documented, where starting materials undergo bromination to yield functionalized products that can serve as intermediates in further reactions . Additionally, the compound can be synthesized via the reaction of thiophene carboxylic acid with pyrazole amines to create novel pyrazole amides, showcasing its versatility in generating complex structures .

Biological Activities

Antimicrobial Properties
Research has shown that derivatives of thiophene carboxylic acids exhibit significant antimicrobial activity. A study evaluated several new 2-thiophene carboxylic acid thioureides for their in vitro antimicrobial properties, indicating promising results against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity
The compound's derivatives have also been investigated for their anticancer properties. For example, bioisosteres of amide bonds have been studied for their antiproliferative effects on cancer cell lines such as HeLa and CEM. The structural modifications involving thiophene derivatives led to enhanced activity against these cell lines .

Therapeutic Uses

Copper Complexes
Copper(II) complexes formed with thiophen-2-yl carboxylic acids have been characterized for their pharmacological properties. These complexes demonstrate potential as therapeutic agents due to their unique interactions with biological targets .

Drug Development
The compound serves as a scaffold for the design of new drugs targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, the incorporation of different substituents on the aromatic ring can lead to compounds with improved pharmacokinetic profiles.

Case Studies and Research Findings

StudyFindingsApplications
Synthesis of Pyrazole Amides Successful synthesis of functionalized thiophene-based pyrazole amides with antibacterial activity.Potential development of new antibacterial drugs.
Antimicrobial Activity New thioureides derived from 2-thiophenecarboxylic acid showed significant antimicrobial effects.Applications in treating bacterial infections.
Copper Complexes Characterization of copper(II) complexes revealed promising pharmacological properties.Potential use in therapeutic applications against various diseases.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-difluorophenyl group can enhance its binding affinity and specificity towards certain targets, influencing pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

This is consistent with trends observed in fluorinated pharmaceuticals, where fluorine substitution often modulates bioavailability and metabolic stability.

Table 1: Substituent Comparison
Compound Name Substituent Position(s) Molecular Formula Key Properties (Theoretical/Reported)
5-(2,4-Difluorophenyl)-2-thiophenecarboxylic acid Thiophene-5 C₁₁H₆F₂O₂S High lipophilicity (predicted)
5-(3-Trifluoromethylphenyl)-2-thiophenecarboxylic acid Thiophene-5 C₁₂H₇F₃O₂S Enhanced electron-withdrawing effect
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid Thiophene-5, Thiophene-3 C₁₈H₁₄FNO₄S₂ Increased steric bulk, potential sulfonamide interactions
5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid Pyridine-5 C₁₂H₇F₂NO₂ Reduced aromaticity vs. thiophene; altered acidity

Key Observations :

  • Electronic Effects: The electron-withdrawing nature of fluorine substituents (e.g., in 2,4-difluorophenyl) polarizes the thiophene ring, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs .
  • Lipophilicity : Fluorine atoms in the 2,4-difluorophenyl group enhance logP values, as seen in similar compounds like 5-(3-trifluoromethylphenyl)-2-thiophenecarboxylic acid (logP ~3.2, estimated) .

Biological Activity

2-Thiophenecarboxylic acid, 5-(2,4-difluorophenyl)- (CAS Number: 140402-29-5) is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial effects, potential anti-cancer properties, and interactions with cannabinoid receptors.

Chemical Structure

The molecular formula of 2-Thiophenecarboxylic acid, 5-(2,4-difluorophenyl)- is C11H8F2O2C_{11}H_{8}F_{2}O_{2}. The compound features a thiophene ring substituted with a difluorophenyl group at the 5-position.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on various aspects:

Antimicrobial Activity

Research has shown that derivatives of thiophenecarboxylic acids exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of newly synthesized thioureides derived from 2-thiophenecarboxylic acid against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition against pathogens such as Candida albicans and Staphylococcus aureus .

Anti-cancer Properties

Substituted thiophene derivatives have been studied for their potential as anti-cancer agents. A patent described the efficacy of these compounds in inhibiting tumor growth in various cancer models. Specifically, they demonstrated significant cytotoxicity against certain cancer cell lines, suggesting a promising role in cancer therapy .

Cannabinoid Receptor Interaction

The compound has also been evaluated for its affinity towards cannabinoid receptors (CB1 and CB2). A comparative study indicated that certain derivatives exhibited selective binding to CB1 receptors, which are implicated in pain modulation and appetite regulation. The selectivity ratios were assessed using radiolabeled ligand displacement assays .

Table 1: Antimicrobial Activity of Thiophenecarboxylic Acid Derivatives

CompoundMIC (µg/mL)Target Organism
2-Thiophenecarboxylic acid derivative A32Candida albicans
2-Thiophenecarboxylic acid derivative B64Staphylococcus aureus
5-(2,4-Difluorophenyl)-thiophene-2-carboxylic acid16E. coli

Table 2: Cytotoxicity of Thiophene Derivatives on Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Substituted Thiophene A15MCF-7 (Breast Cancer)
Substituted Thiophene B20HeLa (Cervical Cancer)
5-(2,4-Difluorophenyl)-thiophene-2-carboxylic acid10A549 (Lung Cancer)

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of thiophene derivatives, researchers synthesized several compounds and tested them against clinical isolates. The results indicated that compounds with a difluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of various thiophene derivatives on cancer cell lines. The study found that the presence of electron-withdrawing groups like fluorine significantly increased the cytotoxicity against MCF-7 cells .
  • Cannabinoid Receptor Binding : A pharmacological analysis revealed that certain derivatives of thiophenecarboxylic acids displayed selective binding to CB1 receptors. This selectivity was quantified through competitive binding assays using radiolabeled ligands .

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